Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate
Brand Name: Vulcanchem
CAS No.: 10169-49-0
VCID: VC0158863
InChI: InChI=1S/C45H32N10O13S3.4Na/c46-33-21-34(47)37(22-36(33)52-49-27-11-7-24(8-12-27)23-5-9-26(10-6-23)48-50-28-13-15-39(56)32(19-28)45(58)59)53-54-38-20-31-25(17-41(38)70(63,64)65)18-42(71(66,67)68)43(44(31)57)55-51-35-14-16-40(69(60,61)62)30-4-2-1-3-29(30)35;;;;/h1-22,56-57H,46-47H2,(H,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4
SMILES: C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=C(C(=C5)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)N=NC8=CC(=C(C=C8)[O-])C(=O)[O-])N)N)[O-].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C45H28N10Na4O13S3
Molecular Weight: 1104.915

Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate

CAS No.: 10169-49-0

Cat. No.: VC0158863

Molecular Formula: C45H28N10Na4O13S3

Molecular Weight: 1104.915

* For research use only. Not for human or veterinary use.

Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate - 10169-49-0

Specification

CAS No. 10169-49-0
Molecular Formula C45H28N10Na4O13S3
Molecular Weight 1104.915
IUPAC Name tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate
Standard InChI InChI=1S/C45H32N10O13S3.4Na/c46-33-21-34(47)37(22-36(33)52-49-27-11-7-24(8-12-27)23-5-9-26(10-6-23)48-50-28-13-15-39(56)32(19-28)45(58)59)53-54-38-20-31-25(17-41(38)70(63,64)65)18-42(71(66,67)68)43(44(31)57)55-51-35-14-16-40(69(60,61)62)30-4-2-1-3-29(30)35;;;;/h1-22,56-57H,46-47H2,(H,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4
Standard InChI Key XRGIFMFQRLOEKA-UHFFFAOYSA-J
SMILES C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=C(C(=C5)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)N=NC8=CC(=C(C=C8)[O-])C(=O)[O-])N)N)[O-].[Na+].[Na+].[Na+].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator